molecular formula C15H30O B3148419 9-Pentadecen-1-ol CAS No. 64437-44-1

9-Pentadecen-1-ol

Cat. No.: B3148419
CAS No.: 64437-44-1
M. Wt: 226.4 g/mol
InChI Key: CMWLZVMFIMYXKI-VOTSOKGWSA-N
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Description

9-Pentadecen-1-ol is an unsaturated alcohol with the molecular formula C15H30O. It belongs to the class of alkenols, which are characterized by the presence of both an alkene (carbon-carbon double bond) and an alcohol (hydroxyl group) functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Pentadecen-1-ol typically involves the reduction of the corresponding aldehyde or ester. One common method is the reduction of 9-Pentadecenal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound can be produced through the hydrogenation of fatty acids or their derivatives. This process involves the catalytic hydrogenation of unsaturated fatty acids, such as oleic acid, in the presence of a metal catalyst like palladium or nickel. The reaction is conducted under high pressure and temperature to achieve the desired conversion.

Chemical Reactions Analysis

Types of Reactions

9-Pentadecen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol, pentadecan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: 9-Pentadecenal or 9-Pentadecenoic acid.

    Reduction: Pentadecan-1-ol.

    Substitution: 9-Pentadecyl chloride or 9-Pentadecyl bromide.

Scientific Research Applications

9-Pentadecen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pheromones.

    Biology: It serves as a model compound for studying the metabolism of unsaturated alcohols in biological systems.

    Medicine: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 9-Pentadecen-1-ol involves its interaction with cellular membranes. The hydroxyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the lipid membranes of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

    10-Pentadecen-1-ol: Another unsaturated alcohol with a similar structure but differing in the position of the double bond.

    9-Pentadecenoic acid: The carboxylic acid derivative of 9-Pentadecen-1-ol.

    Pentadecan-1-ol: The saturated alcohol counterpart of this compound.

Uniqueness

This compound is unique due to its specific position of the double bond, which imparts distinct chemical and physical properties. This positional isomerism affects its reactivity and interaction with biological systems, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(E)-pentadec-9-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h6-7,16H,2-5,8-15H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWLZVMFIMYXKI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015902
Record name trans-10-Pentadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64437-44-1
Record name trans-10-Pentadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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